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N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Structural biology Medicinal chemistry Scaffold differentiation

Accessing unexplored chemical space within the N-pyridinylbenzamide class is challenging due to a lack of linker-length diversity in commercial libraries. This compound is the exact solution, featuring a unique methylene spacer that bridges the gap between directly linked KCNQ activators and ethylene-linked SDHI fungicides. - Enables linker-length SAR studies free from existing patent entanglements. - ZINC/ChEMBL-confirmed no prior bioactivity, making it an ideal unbiased phenotypic screening probe. - Ortho-CF3 benzamide core offers a privileged vector for novel HDAC or kinase inhibitor design.

Molecular Formula C14H10ClF3N2O
Molecular Weight 314.69 g/mol
Cat. No. B12512700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Molecular FormulaC14H10ClF3N2O
Molecular Weight314.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C14H10ClF3N2O/c15-12-6-5-9(7-19-12)8-20-13(21)10-3-1-2-4-11(10)14(16,17)18/h1-7H,8H2,(H,20,21)
InChIKeyPRORSPULEPZYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide: A Structurally Distinct Benzamide Scaffold for Research Procurement


N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (C14H10ClF3N2O, MW 314.69 g/mol) is a synthetic benzamide derivative featuring a 6-chloropyridin-3-ylmethyl moiety linked via a methylene bridge to a 2-(trifluoromethyl)benzamide core [1]. This compound belongs to the broader class of N-pyridinylbenzamides, which have been explored as antimycobacterial agents, HDAC inhibitors, and ion channel modulators [2]. Its defining structural signature—a flexible methylene spacer between the pyridine and amide nitrogen—distinguishes it from both directly linked N-pyridinylbenzamides and the ethyl-linked fluopyram fungicide scaffold [1][2].

Scaffold Methylene-linked N-pyridinylbenzamide with unexplored chemical space
Status No known bioactivity — blank-slate probe for de novo discovery
Differentiation Structurally distinct from KCNQ activator ICA-27243 and SDHI fungicide fluopyram

Why N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide Cannot Be Interchanged with Other N-Pyridinylbenzamides or Fluopyram Analogs


Within the N-pyridinylbenzamide class, minor structural variations—linker length, pyridine substitution position, and benzamide substitution pattern—produce profound differences in target engagement and biological activity [1]. Directly linked N-(6-chloropyridin-3-yl)benzamides such as ICA-27243 act as selective KCNQ2/Q3 potassium channel activators (EC50 = 0.38 µM), whereas the ethyl-linked analog fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide [2][3]. The target compound's unique methylene spacer and ortho-trifluoromethyl substitution place it in an unexplored region of this chemical space. Procurement of generic N-pyridinylbenzamides without exact structural matching risks introducing a compound with entirely divergent pharmacology, as confirmed by the ZINC database annotation that no biological activity has been reported for this specific scaffold [4].

Target compound
Methylene linker, ortho-CF₃ benzamide; no known pharmacology
ICA-27243
Direct N-pyridinyl attachment; selective KCNQ2/Q3 activator — different target engagement
Fluopyram
Ethylene linker, 3-Cl-5-CF₃ pyridine; SDHI fungicide — divergent pharmacophore
Generic analogs
Direct-linked N-pyridinylbenzamides may introduce unpredictable bioactivity; exact methylene scaffold required

Quantitative Differentiation Evidence for N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide


Structural Differentiation: Methylene Linker vs. Direct Attachment and Ethyl Linker in N-Pyridinylbenzamides

The target compound possesses a methylene (-CH2-) spacer between the 6-chloropyridin-3-yl group and the amide nitrogen. This contrasts with ICA-27243, which has a direct N-pyridinyl attachment, and fluopyram, which has an ethylene (-CH2CH2-) spacer. In the N-pyridinylbenzamide antimycobacterial series, N-(pyridin-2-yl)benzamides were generally more active than N-(pyridin-3-yl)benzamides, indicating that the attachment position and linker flexibility critically modulate bioactivity [1]. No head-to-head pharmacological comparison between the target compound and these analogs has been reported, a data gap explicitly confirmed by ZINC/ChEMBL [2].

Linker length
Class-level inference
Target: methylene (–CH₂–); ICA-27243: direct; fluopyram: ethylene (–CH₂CH₂–). +1 / -1 atom difference
Unexplored linker space between two known pharmacophores
No head-to-head pharmacological comparison available
Structural biology Medicinal chemistry Scaffold differentiation

Benzamide Substitution Pattern: Ortho-CF3 vs. 3,4-Difluoro vs. Meta-CF3 in Reported Bioactive Analogs

The target compound bears a 2-(trifluoromethyl) substituent on the benzamide ring. This ortho-CF3 pattern differs from ICA-27243 (3,4-difluoro), the antimycobacterial lead compounds 23/24 (3-CF3), and fluopyram (2-CF3, but with a different pyridine substitution). In the antimycobacterial series, the 3-CF3 substitution on the benzamide was associated with the most potent activity (MIC = 7.81 µg/mL, 26 µM), while 4-CF3 analogs were inactive [1]. Ortho-CF3 substitution introduces steric hindrance and electronic effects that may alter amide bond geometry and target binding. However, no biological data exist for this specific ortho-CF3, methylene-linked scaffold [2].

Benzamide substitution
Class-level inference
Target: ortho-CF₃; active antimycobacterials: meta-CF₃ (MIC 7.81 µg/mL); 4-CF₃ inactive
Ortho-CF₃ benzamides underrepresented in public SAR
Positional isomer effects on target binding remain to be characterized
SAR analysis Benzamide pharmacophore Substituent effects

Absence of Documented Biological Annotation: A Blank-Slate Scaffold for Novel Target Discovery

The ZINC database, which aggregates bioactivity data from ChEMBL, explicitly annotates this compound with: 'There is no known activity for this compound' [1]. The SEA (Similarity Ensemble Approach) prediction algorithm applied to this scaffold returned only low-confidence predictions (P-value ≥ 48) against pituitary adenylate cyclase-activating polypeptide type I receptor, with no high-confidence target predictions [1]. This stands in stark contrast to its closest structural analogs: ICA-27243 has well-characterized KCNQ2/Q3 activation (EC50 = 0.38 µM, >100-fold selectivity over KCNQ1 and KCNQ4) [2], and fluopyram is a commercial SDHI fungicide with extensive resistance characterization [3].

Biological annotation
Data to verify
ChEMBL: “no known activity”. SEA predictions: lowest P‑value 48 (low confidence).
Blank-slate scaffold free of pharmacological bias
Contrasts with heavily annotated analogs (KCNQ, SDHI)
Chemical probe development Target identification Novel chemical space

Optimal Research and Procurement Applications for N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide


Scaffold-Hopping Medicinal Chemistry: Exploring the Methylene-Linked N-Pyridinylbenzamide Chemical Space

This compound serves as a strategic scaffold-hopping starting point between directly linked N-pyridinylbenzamides (e.g., ICA-27243, KCNQ activators) and ethylene-linked analogs (e.g., fluopyram, SDHI fungicides). The methylene spacer introduces conformational flexibility that may unlock binding modes inaccessible to either shorter or longer linkers [1]. Researchers pursuing novel IP in ion channel modulation, HDAC inhibition, or antimycobacterial programs can use this compound to probe linker-length SAR without committing to the well-precedented direct-attachment or ethylene-linked scaffolds already claimed in existing patents [2].

Phenotypic Screening and Chemoproteomics Target Deconvolution

Because the ZINC/ChEMBL databases confirm no known bioactivity for this compound [1], it is an ideal candidate for unbiased phenotypic screening. Unlike ICA-27243 (precedented KCNQ2/Q3 activity) or fluopyram (known SDHI target), this compound carries no pharmacological annotation that might bias hit triage. Procurement of this compound enables target-ID campaigns via affinity-based proteomics (e.g., thermal proteome profiling, photoaffinity labeling) to discover entirely novel target engagement, particularly relevant for institutions seeking first-in-class target opportunities in unexplored chemical space [1].

Ortho-Trifluoromethyl Benzamide SAR Probe in HDAC and Kinase Inhibitor Programs

The 2-(trifluoromethyl)benzamide substructure is distinct from the 3,4-difluoro and 3-CF3 patterns found in characterized N-pyridinylbenzamides [2]. Ortho-CF3 benzamides have been reported as privileged fragments in HDAC inhibitor design (e.g., entinostat analogs) and certain kinase inhibitor scaffolds, but systematic exploration of ortho-CF3 effects on benzamide geometry and target recognition remains incomplete [3]. This compound provides a well-defined vector for probing ortho-substituent conformational and electronic effects in amide-based inhibitor series.

Agrochemical Lead Diversification and Resistance-Breaking Analog Design

Fluopyram, the closest commercial analog, faces evolving fungal resistance mutations in SDH subunits [2]. The target compound's structural divergence—shorter methylene linker and altered pyridine substitution (6-Cl vs. fluopyram's 3-Cl-5-CF3)—offers a rational diversification strategy for identifying SDHI analogs that retain efficacy against resistant strains. The compound can serve as a building block for focused libraries aimed at overcoming known SDH mutations (e.g., H277Y, H134R) that compromise fluopyram binding [2].

Application
Selection Property
Validation Focus
Scaffold-hopping medicinal chemistry
Methylene-linked N-pyridinylbenzamide core
Linker-length SAR exploration; novel IP opportunity
Phenotypic screening / target deconvolution
No prior bioactivity annotation (clean chemotype)
Unbiased hit triage; chemoproteomics target-ID
Ortho-CF₃ benzamide SAR probe
2-(trifluoromethyl)benzamide substructure
Ortho-substituent electronic / steric effects in inhibitor series
Agrochemical lead diversification
SDHI-analog scaffold with altered linker and pyridine substitution
Resistance-breaking design against known SDH mutations
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